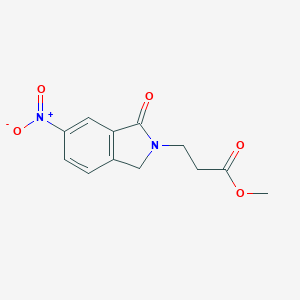
3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity through the inhibition of topoisomerase II activity, which is essential for DNA replication and cell division. Additionally, it has been shown to induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one has also been found to exhibit other biochemical and physiological effects. It has been shown to possess potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of novel cancer therapies. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several potential future directions for the research on 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one. One of the major areas of research is in the development of novel drug delivery systems to improve the bioavailability and therapeutic efficacy of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research, including cancer therapy, antimicrobial activity, anti-inflammatory activity, and antioxidant activity. Finally, more research is needed to explore the potential limitations of this compound and to develop strategies to overcome these limitations.
Métodos De Síntesis
The synthesis of 3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one involves the condensation of 6-nitro-2H-chromen-2-one and 1H-benzimidazole-2-amine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization to obtain a high yield of pure compound.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to induce apoptosis, inhibit cell proliferation, and interfere with cell cycle progression in cancer cells.
Propiedades
Nombre del producto |
3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitro-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C18H13N3O5 |
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-8-ethoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C18H13N3O5/c1-2-25-15-9-11(21(23)24)7-10-8-12(18(22)26-16(10)15)17-19-13-5-3-4-6-14(13)20-17/h3-9H,2H2,1H3,(H,19,20) |
Clave InChI |
PUFXGHJGVDSVBO-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |
SMILES canónico |
CCOC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



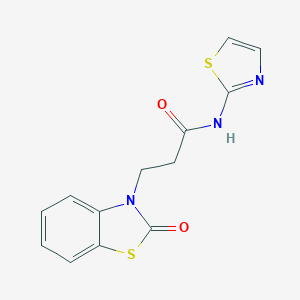
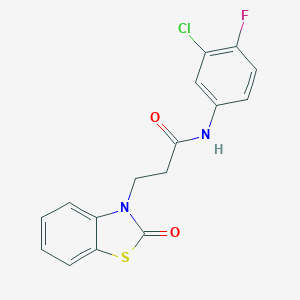
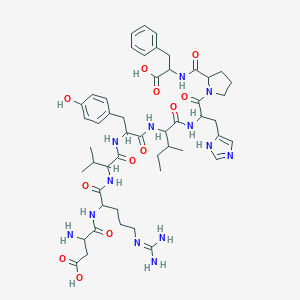




![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
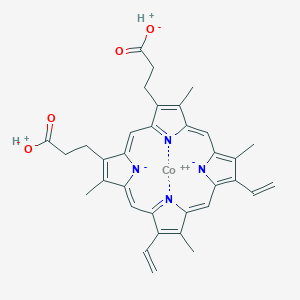

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

